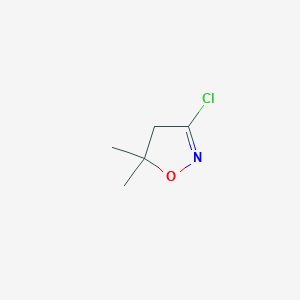

3-chloro-5,5-dimethyl-4,5-dihydroisoxazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-5,5-dimethyl-4H-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c1-5(2)3-4(6)7-8-5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCWJQIZJIKFHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470228 | |

| Record name | Isoxazole, 3-chloro-4,5-dihydro-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326829-08-7 | |

| Record name | Isoxazole, 3-chloro-4,5-dihydro-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 3 Chloro 5,5 Dimethyl 4,5 Dihydroisoxazole

Nucleophilic Substitution Reactions at the C3 Position

The chlorine atom at the C3 position of the 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole ring is a key functional handle, acting as a leaving group in nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, making it a valuable intermediate in organic synthesis. The general mechanism for these substitutions on 3-halo-4,5-dihydroisoxazoles is typically an addition-elimination pathway.

The reactivity of the halogen substituent is highly dependent on its nature. While 3-bromo-dihydroisoxazoles are commonly used as they are easily handleable and possess finely tuned reactivity, the chloro-derivatives are also effective substrates for substitution. researchgate.net The reaction of 3-chloro-substituted heterocycles with various nucleophiles, such as amines, phenoxides, and thiols, has been well-documented in related systems. beilstein-journals.orgclockss.org For instance, in reactions with primary and secondary amines, the chlorine atom can be displaced to form 3-amino-dihydroisoxazole derivatives. beilstein-journals.org

The reaction conditions for these substitutions can vary. In many cases, a base is required to either deprotonate the nucleophile or to neutralize the acid generated during the reaction. Common bases include inorganic salts like sodium bicarbonate or organic amines like triethylamine. beilstein-journals.org The choice of solvent and temperature also plays a critical role in the reaction's efficiency and outcome.

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Amines (Primary/Secondary) | Base (e.g., NaHCO3, Triethylamine) | 5-Aminotetrazolium salts (from tetrazole analog) | beilstein-journals.org |

| Phenoxides | Base (e.g., NaH, K2CO3) | 4-Aryloxy-pyridazinone (from pyridazinone analog) | clockss.org |

| Thiols | Base | 3-Thio-substituted dihydroisoxazoles | researchgate.net |

This table presents generalized nucleophilic substitution reactions based on the reactivity of similar heterocyclic systems.

Ring-Opening Transformations of the Dihydroisoxazole (B8533529) Nucleus

The dihydroisoxazole ring is susceptible to cleavage under various conditions, leading to the formation of valuable acyclic compounds. This transformation often involves the reductive cleavage of the weak N-O bond.

A significant transformation of the 4,5-dihydroisoxazole ring is its conversion into β-hydroxynitriles. rsc.orgnih.gov These compounds are versatile synthetic building blocks. rsc.org This ring-opening can be achieved by treating the dihydroisoxazole with a base, such as a methanolic sodium hydroxide (B78521) solution. rsc.orgresearchgate.net The reaction proceeds via cleavage of the N-O bond, yielding the corresponding β-hydroxynitrile. rsc.org

This methodology provides a cyanide-free route to these valuable compounds, starting from simple alkenes which are used to construct the dihydroisoxazole ring via 1,3-dipolar cycloaddition. rsc.orgresearchgate.net The process has been developed into an asymmetric method using enzymes like aldoxime dehydratase, which can catalyze the asymmetric ring-opening to produce chiral β-hydroxynitriles with excellent enantioselectivity. rsc.orgresearchgate.net

Beyond β-hydroxynitriles, ring-opening can also lead to β-hydroxy esters. This is achieved through nucleophilic substitution of the C3-halogen with an alkoxy group, followed by ring-opening via hydrogenolysis. researchgate.net

| Starting Material | Reagents/Conditions | Product | Reference |

| 5-substituted-4,5-dihydroisoxazoles | Methanolic NaOH | Racemic β-hydroxynitriles | rsc.orgresearchgate.net |

| 5-substituted-4,5-dihydroisoxazoles | Aldoxime Dehydratase | Chiral β-hydroxynitriles | rsc.orgresearchgate.net |

| 3-bromo-Δ²-isoxazolines | 1. Alkoxy group substitution 2. Hydrogenolysis (Raney-Ni/B(OH)₃) | β-hydroxy esters | researchgate.net |

The mechanism of ring cleavage is dependent on the reagents and conditions employed. In base-mediated transformations to β-hydroxynitriles, the reaction is thought to be initiated by deprotonation at the C4 position, which facilitates the cleavage of the N-O bond. rsc.org

In other systems, such as the reductive cleavage of aromatic rings in extradiol dioxygenases, a proposed mechanism involves the formation of an Fe(II)-bound alkylperoxo intermediate, followed by O–O bond cleavage and insertion of an oxygen atom into the ring to form a lactone intermediate, which is subsequently hydrolyzed. nih.govresearchgate.net While mechanistically different, this highlights the general susceptibility of heterocyclic rings containing heteroatom-heteroatom bonds to cleavage.

For halo-dihydroisoxazoles, reductive N-O bond cleavage can be mediated by various methods, including Lewis acids with NaI or electrocatalytically. researchgate.net A proposed concerted mechanism for the fragmentation to β-hydroxynitriles involves the coordination of a Lewis acid to the nitrogen atom, facilitating the cleavage of the N-O bond. researchgate.net The initial step in the oxidative treatment of some aromatic compounds involves radical addition, which can lead to a bicyclic peroxy intermediate that undergoes ring cleavage. escholarship.orgnih.gov

Cycloaddition and Rearrangement Reactions Involving the Dihydroisoxazole Scaffold

The dihydroisoxazole ring system can participate in further cycloaddition and rearrangement reactions to build more complex molecular architectures.

The dihydroisoxazole scaffold can be a precursor to fused bicyclic systems through rearrangement reactions. nih.govrsc.org For example, sigmatropic rearrangements, such as the researchgate.netresearchgate.netsigmatropic rearrangement, have been used to synthesize cis-fused bicyclic ring systems. In one instance, a rhodium(II) acetate-catalyzed cyclization proceeded via a nine-membered cyclic allyl sulfonium (B1226848) ylide to yield a cis-2-oxa-9-vinyldecalin derivative. rsc.org Similarly, the Claisen rearrangement has been employed as a strategic approach to construct fused-bicyclic medium-ring lactones. nih.gov These examples demonstrate the potential for dihydroisoxazole derivatives, with appropriate functionalization, to undergo intramolecular reactions to form complex bicyclic structures.

Transition Metal-Catalyzed Cross-Coupling Reactions and Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.net The chlorine atom at the C3 position of this compound makes it a suitable substrate for such reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, have been successfully applied to other 3-chloro-substituted heterocyclic systems, like 3,4-dichloro-1,2,5-thiadiazole. researchgate.net These reactions allow for the introduction of alkyl, alkenyl, alkynyl, and aryl groups. researchgate.net Similarly, Hiyama cross-coupling, which pairs organic halides with organosilicon compounds, is another versatile palladium-catalyzed method for C-C bond formation. mdpi.com The general mechanism for these palladium-catalyzed cycles involves oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. mdpi.com Given this precedent, it is highly probable that this compound can be functionalized using these modern synthetic methods.

| Cross-Coupling Reaction | Typical Catalyst | Coupling Partner | Bond Formed | Reference |

| Suzuki | Pd(0) complex | Organoboron reagent | C-C | researchgate.net |

| Stille | Pd(0) complex | Organotin reagent | C-C | researchgate.net |

| Hiyama | Pd(0) complex | Organosilicon reagent | C-C | mdpi.com |

| Heck | Pd(0) complex | Alkene | C-C | eie.gr |

This table summarizes common cross-coupling reactions applicable to aryl/heteroaryl halides.

Structure Activity Relationship Sar Studies of 4,5 Dihydroisoxazole Derivatives

Impact of Substituents on Biological Efficacy

The biological efficacy of 4,5-dihydroisoxazole derivatives is profoundly influenced by the nature and position of various substituents on the heterocyclic ring. Strategic modification at the C3 and C5 positions, as well as on more distant parts of the molecule, can modulate potency, selectivity, and pharmacokinetic properties.

The presence of a halogen at the C3 position is a critical determinant of bioactivity for many 4,5-dihydroisoxazole derivatives. This moiety often functions as an electrophilic "warhead," capable of reacting with nucleophilic residues in the active sites of target enzymes. researchgate.netnih.gov The properties of the 3-halo-4,5-dihydroisoxazole nucleus are intrinsically linked to the specific halogen present. researchgate.netresearchgate.net

The 3-bromo-Δ²-isoxazoline scaffold, in particular, is recognized as a manageable and readily available electrophilic group that can form covalent bonds with enzymes, leading to irreversible inhibition. researchgate.netresearchgate.net The nature of the halogen atom serves as a leaving group in these interactions, and its lability can directly impact the compound's potency. For instance, in a comparative study of glutamine-dependent enzyme inhibitors, the synthetic analogue 3-Br-acivicin was found to be three times more potent than acivicin (B1666538), its chloro-containing counterpart. This enhanced activity underscores the significant role the leaving group plays in the irreversible mechanism of action.

Table 1: Comparison of C3-Halogen Substituent on Inhibitory Activity

| Compound | C3-Substituent | Target | Relative Potency |

|---|---|---|---|

| Acivicin | Chloro | Trypanosoma brucei CTPS | 1x |

This table illustrates the enhanced potency observed when bromine is substituted for chlorine at the C3 position in acivicin analogues.

Furthermore, the stereochemistry at the C5 position is often crucial for biological activity. Studies on antimalarial compounds derived from 3-Br-acivicin have demonstrated that derivatives with the natural (5S, αS) configuration are significantly more active against Plasmodium falciparum strains than their corresponding enantiomers and diastereoisomers. Modification of the amino acid side chain at C5 into ester or amide derivatives also impacts potency, highlighting the sensitivity of the biological target to changes at this position.

Table 2: Influence of C5-Position Derivatives on Antimalarial Activity (IC₅₀ against P. falciparum W2 strain)

| Compound | C5-Substituent Group | IC₅₀ (µM) |

|---|---|---|

| 3-Br-acivicin (1a) | α-amino acetic acid | 0.20 |

| Methyl Ester (2a) | α-amino methyl acetate | 0.26 |

| Ethyl Ester (3a) | α-amino ethyl acetate | 0.17 |

Data adapted from studies on 3-Br-acivicin analogues, demonstrating how modifications to the substituent at the C5 position influence antimalarial potency.

Substitutions on moieties attached to the core 4,5-dihydroisoxazole ring can have a profound impact on the pharmacological profile. These "remote" substitutions can influence factors such as target affinity, selectivity, and solubility.

For example, a series of 3,5-diaryl-4,5-dihydroisoxazole compounds were synthesized and evaluated for their antiproliferative effects. researchgate.net Within this series, a compound featuring a 4-bromophenyl group at the C3 position and a 1-methyl-1H-indole at the C5 position demonstrated high selectivity towards leukemia cells while showing minimal toxicity to noncancerous cells. researchgate.net This highlights how specific remote halogenation and the introduction of complex heterocyclic systems can fine-tune the therapeutic index of the parent compound. Similarly, studies on 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole have demonstrated anti-inflammatory activity, where the substituted aryl rings are key to the observed effects. nih.gov

Table 3: Effect of Remote Aryl Substituents on Leukemia Cell Selectivity

| Compound ID | C3-Aryl Group | C5-Aryl Group | Selectivity Profile |

|---|

This table showcases how specific remote substitutions on the C3 and C5 aryl groups can confer high therapeutic selectivity.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of 4,5-dihydroisoxazole derivatives is a critical factor in their biological activity, as it dictates how the molecule fits into the binding site of its target protein. Conformational analysis, through techniques like X-ray crystallography, high-resolution NMR spectroscopy, and computational modeling, provides insight into the preferred spatial arrangement of these molecules. nih.govnih.gov

Computational studies have further corroborated the importance of molecular shape, suggesting that conformational rigidification can be crucial for stabilizing the interaction between an inhibitor and its binding site, thereby facilitating subsequent covalent bond formation. researchgate.net The determination of these bioactive conformations is essential for understanding the mechanism of action and for the rational design of more potent and selective analogues.

Design Principles for Novel Dihydroisoxazole-Based Compounds

The accumulated knowledge from SAR and conformational studies has led to the establishment of several key principles for the design of novel compounds based on the 4,5-dihydroisoxazole scaffold.

A primary strategy involves the rational design of derivatives that target specific proteins. This often begins with computational docking studies to predict how different analogues will bind within the active site of a target, such as the bacterial cell division protein FtsZ or the molecular chaperone Hsp90. nih.gov One successful approach has been to substitute a 4,5-dihydroisoxazole ring for a less stable or less active isoxazole (B147169) ring, which has been shown to broaden the antibacterial spectrum and significantly increase potency. nih.gov

Another core principle is the concept of a "hybrid compound," where the dihydroisoxazole (B8533529) ring is linked to other pharmacologically active moieties to create a single molecule with enhanced or novel properties. For example, indole/1,2,4-triazole hybrids have been designed as tubulin polymerization inhibitors, leveraging the structural features of the dihydroisoxazole core as a key linker component.

The use of the 3-halo-dihydroisoxazole moiety as a covalent warhead is a recurring design element, particularly for creating irreversible enzyme inhibitors. nih.gov The design process involves optimizing the substituents at the C5 position and other remote locations to ensure the molecule is precisely guided to the target's active site, where the halogen can react with a key nucleophilic residue. This combination of a stable, synthetically versatile scaffold with a reactive, targeted warhead makes the 4,5-dihydroisoxazole system a powerful platform for modern drug discovery.

Biological and Agrochemical Applications of 3 Chloro 5,5 Dimethyl 4,5 Dihydroisoxazole Analogues

Antimicrobial and Antifungal Activities of Dihydroisoxazole (B8533529) Derivatives

Dihydroisoxazole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities, making them promising candidates for the development of new therapeutic agents to combat infectious diseases.

Evaluation against Bacterial Strains

Various studies have highlighted the potential of dihydroisoxazole derivatives as antibacterial agents. For instance, a series of novel 1,4-bis(3-phenyl-4,5-dihydroisoxazol-5-yl)benzene derivatives were synthesized and evaluated for their antibacterial activities against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). iiste.org The results, obtained using the disc diffusion method, indicated that Gram-negative bacteria (E. coli) were generally more susceptible to these compounds than Gram-positive bacteria (S. aureus). iiste.org

Similarly, a new series of oxazoline (B21484) derivatives, synthesized from N-cyclopentyl indolyl chalcones, also displayed noteworthy antibacterial profiles. researchgate.netjocpr.com Among the synthesized compounds, molecules 5c, 5d, and 5l were identified as having the most prominent results. researchgate.netjocpr.com

Table 1: Antibacterial Activity of Dihydroisoxazole Derivatives

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 1,4-bis(3-phenyl-4,5-dihydroisoxazol-5-yl)benzene derivatives | Staphylococcus aureus | Moderate | iiste.org |

| 1,4-bis(3-phenyl-4,5-dihydroisoxazol-5-yl)benzene derivatives | Escherichia coli | Good | iiste.org |

| Indole-based Dihydroisoxazole Derivative 5c | Various | Prominent | researchgate.netjocpr.com |

| Indole-based Dihydroisoxazole Derivative 5d | Various | Prominent | researchgate.netjocpr.com |

| Indole-based Dihydroisoxazole Derivative 5l | Various | Prominent | researchgate.netjocpr.com |

Assessment against Fungal Pathogens

The antifungal potential of dihydroisoxazole derivatives has been extensively investigated. A study on the in vitro antifungal activity of (3-(4-chlorophenyl)-4,5-dihydroisoxazole-4,5-diyl) dimethanol demonstrated a significant effect against the dermatophytes Trichophyton mentagrophytes and Microsporum canis. The minimum inhibitory concentration (MIC) was determined to be 50 µg/ml for T. mentagrophytes and 12.5 µg/ml for M. canis. dergipark.org.tr

Furthermore, indole-based dihydroisoxazole derivatives have also shown decent antifungal profiles. researchgate.netjocpr.com Specifically, compounds 5c, 5d, and 5l emerged as the most potent antifungal agents in their series. researchgate.netjocpr.com Research has also been conducted on the antifungal activity of dihydroisoxazole derivatives against phytopathogenic fungi, indicating their potential use in agriculture. semanticscholar.org

Table 2: Antifungal Activity of Dihydroisoxazole Derivatives

| Compound | Fungal Pathogen | MIC (µg/ml) | Reference |

|---|---|---|---|

| (3-(4-chlorophenyl)-4,5-dihydroisoxazole-4,5-diyl) dimethanol | Trichophyton mentagrophytes | 50 | dergipark.org.tr |

| (3-(4-chlorophenyl)-4,5-dihydroisoxazole-4,5-diyl) dimethanol | Microsporum canis | 12.5 | dergipark.org.tr |

| Indole-based Dihydroisoxazole Derivative 5c | Various | - | researchgate.netjocpr.com |

| Indole-based Dihydroisoxazole Derivative 5d | Various | - | researchgate.netjocpr.com |

| Indole-based Dihydroisoxazole Derivative 5l | Various | - | researchgate.netjocpr.com |

Mechanisms of Antimicrobial Action (e.g., Glucosamine-6-phosphate Synthase Inhibition)

Glucosamine-6-phosphate (GlcN-6-P) synthase is a promising target for the development of antimicrobial agents. nih.govnih.gov This enzyme plays a crucial role in the biosynthesis of the bacterial cell wall and the fungal cell wall component, chitin. researchgate.net Inhibition of GlcN-6-P synthase can disrupt these essential processes, leading to microbial cell death. nih.govresearchgate.net Several compounds, including analogues of L-glutamine and amino sugar phosphates, have been identified as inhibitors of this enzyme. nih.govnih.gov While the direct inhibition of GlcN-6-P synthase by 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole analogues is an area of ongoing research, the structural similarities of some derivatives to known inhibitors suggest this as a plausible mechanism of their antimicrobial action.

Anti-inflammatory Properties of Substituted Dihydroisoxazoles

In addition to their antimicrobial properties, substituted dihydroisoxazoles have been investigated for their potential as anti-inflammatory agents. mdpi.com Inflammation is a complex biological response involving the release of various mediators, including cytokines and pro-inflammatory enzymes.

Modulation of Cytokine Release (e.g., TNF-α, IL-6)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a pivotal role in the inflammatory cascade. nih.gov The excessive production of these cytokines is associated with various inflammatory diseases. nih.gov Studies on various heterocyclic compounds have demonstrated their ability to modulate the release of these cytokines. For example, certain compounds have been shown to significantly decrease the transcription levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α. nih.gov Curcumin, a natural compound, has been shown to reduce levels of TNF-α and IL-6. openveterinaryjournal.com While specific data on this compound analogues is still emerging, the broader class of isoxazole (B147169) and related heterocyclic derivatives has shown promise in this area.

Inhibition of Pro-inflammatory Pathways (e.g., COX-2, NF-κB, MAPK)

The anti-inflammatory effects of various compounds are often mediated through the inhibition of key pro-inflammatory pathways. Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. psu.edu Nuclear Factor-kappa B (NF-κB) is a transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for COX-2, TNF-α, and IL-6. psu.eduplos.org Mitogen-activated protein kinase (MAPK) signaling pathways are also crucial in regulating the production of inflammatory mediators. plos.org

Research has shown that certain compounds can exert their anti-inflammatory effects by down-regulating the expression of COX-2 and modulating NF-κB/MAPK signaling pathways. plos.orgnih.gov For example, some pterostilbene-carboxylic acid derivatives with an oxime ether moiety have demonstrated potent COX-2 inhibitory abilities and modulate NF-κB/MAPK signaling. nih.gov The potential of this compound analogues to inhibit these pathways is a key area of interest for the development of novel anti-inflammatory drugs.

Antitumor and Anticancer Potential of Halo-Dihydroisoxazole Scaffolds

The halo-dihydroisoxazole framework is a key pharmacophore in the development of compounds with significant antitumor and anticancer properties. doi.orgnih.gov This structural motif is particularly effective in designing mechanism-based inhibitors that can covalently modify specific biological targets, leading to the disruption of cancer cell growth and survival pathways. nih.gov The inherent reactivity of the halo-dihydroisoxazole ring allows for targeted inactivation of enzymes crucial for tumor progression. nih.gov

A primary mechanism through which halo-dihydroisoxazole analogues exert their anticancer effects is via covalent inhibition of key enzymes. The electrophilic nature of the dihydroisoxazole ring, particularly when substituted with a halogen, facilitates nucleophilic attack from amino acid residues within an enzyme's active site, leading to irreversible inactivation.

Glutamine Amidotransferases: These enzymes are critical for the biosynthesis of purines, pyrimidines, and certain amino acids, which are essential for the rapid proliferation of cancer cells. The natural product acivicin (B1666538) (L-(αS, 5S)-α-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid) is a well-studied antitumor agent that functions as a glutamine analogue. nih.gov Acivicin targets and selectively inactivates glutamine-dependent enzymes, such as anthranilate synthase. nih.gov The mechanism involves the alkylation of a critical cysteine residue in the enzyme's active site by the chloro-dihydroisoxazole moiety, forming a permanent covalent bond that renders the enzyme non-functional. nih.gov

Cathepsin L: This lysosomal cysteine protease is often overexpressed in various cancers and is implicated in processes like tumor invasion, metastasis, and angiogenesis. tdl.org Inhibition of Cathepsin L has been shown to suppress the development of drug resistance in cancer cells. nih.gov While a diverse range of small molecules has been developed to target this enzyme, the principle of covalent modification is central. tdl.orgmdpi.com The development of irreversible inhibitors, a strategy for which the halo-dihydroisoxazole scaffold is well-suited, is a key area of research for targeting proteases like Cathepsin L in cancer therapy. tdl.orgnih.gov

Table 1: Enzyme Targets of Dihydroisoxazole Analogues in Cancer

| Enzyme Target | Role in Cancer | Inhibition Mechanism | Representative Compound Example |

| Glutamine Amidotransferase | Biosynthesis of nucleotides and amino acids | Covalent modification of active site cysteine | Acivicin |

| Cathepsin L | Tumor invasion, metastasis, and drug resistance | Irreversible inhibition of cysteine protease | Peptidomimetic inhibitors |

| Transglutaminase 2 | Cell adhesion, migration, and apoptosis resistance | Covalent binding to active site cysteine | Acivicin-inspired analogues |

The potent biological activity of acivicin has spurred the development of numerous analogues that retain the reactive 3-halo-4,5-dihydroisoxazole pharmacophore but are modified to enhance selectivity, potency, and pharmacological properties. nih.govnih.gov These synthetic efforts aim to create inhibitors for a range of enzymes that utilize glutamine or have a reactive cysteine in their active site.

Research into these analogues has demonstrated that the dihydroisoxazole ring system can serve as a versatile platform for creating targeted covalent inhibitors. For example, derivatives of acivicin have been synthesized and evaluated as inhibitors of human transglutaminase 2 (TG2), an enzyme involved in cancer cell survival and metastasis. nih.gov These studies confirmed that compounds containing the 3-halo-4,5-dihydroisoxazole core covalently bind to the active site cysteine of TG2. nih.gov Structure-activity relationship analyses have shown that modifications to the side chain attached to the dihydroisoxazole ring can significantly alter the inhibitor's potency and selectivity, with certain stereoisomers showing markedly better inhibition. nih.gov This line of research highlights a rational design approach, using a known reactive scaffold to develop new therapeutic agents against different cancer-related enzyme targets. rsc.org

Herbicidal Activity and Crop Protection Applications

Analogues of dihydroisoxazole are prominent in modern agrochemistry, forming the basis of highly effective herbicides used for weed management in major agricultural crops. These compounds act by inhibiting essential plant-specific biochemical pathways, offering potent weed control and contributing to global food production. nih.govnih.gov

Protoporphyrinogen (B1215707) IX oxidase (PPO) is a critical enzyme in the biosynthetic pathway of both chlorophyll (B73375) and heme. nih.govucanr.edu It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. lsuagcenter.com The inhibition of PPO is a well-established herbicidal mechanism of action. cambridge.orgucanr.edu When PPO is blocked, its substrate, protoporphyrinogen IX, accumulates and leaks from the chloroplast into the cytoplasm. lsuagcenter.com There, it is non-enzymatically oxidized to protoporphyrin IX. This misplaced protoporphyrin IX is a potent photosensitizer; in the presence of light and oxygen, it generates singlet oxygen, a highly reactive oxygen species. cambridge.org This leads to rapid lipid peroxidation, destruction of cell membranes, and ultimately, cell death, manifesting as rapid tissue necrosis or "burning" of the weed. ucanr.edulsuagcenter.com

The dihydroisoxazole scaffold has been successfully incorporated into novel herbicides that target PPO. figshare.comresearchgate.net For instance, a series of N-isoxazolinylphenyltriazinones has been developed and shown to be potent PPO inhibitors, with some compounds exhibiting inhibitory activity in the nanomolar range. figshare.comresearchgate.net These compounds have demonstrated excellent, broad-spectrum weed control in post-emergence applications, indicating the utility of the dihydroisoxazole structure in designing next-generation PPO-inhibiting herbicides. researchgate.net

Pyroxasulfone (B108660) is a highly effective pre-emergence herbicide that features a 4,5-dihydro-1,2-oxazole (isoxazoline) core structure. nih.govwikipedia.org Discovered and developed by K-I Chemical Research Institute Co., Ltd. and Kumiai Chemical Industry Co., Ltd., it is used to control annual grasses and small-seeded broadleaf weeds in crops such as corn, soybeans, and wheat. nih.govjst.go.jp

Unlike the PPO inhibitors, pyroxasulfone has a different mode of action. It is classified as a Group 15 (WSSA) or Group K3 (HRAC) herbicide, acting by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs). weedcontroljournal.org This inhibition disrupts the formation of cell membranes and interferes with cell division in emerging weed seedlings, stopping their growth before they can compete with the crop. pomais.comyoutube.com Pyroxasulfone was developed as a solution to the growing problem of herbicide-resistant weeds and is valued for its long residual activity and high efficacy at low application rates compared to older herbicides. nih.govpomais.com Its development showcases the successful application of the dihydroisoxazole chemical class in creating novel agrochemicals with distinct and valuable modes of action. nih.govjst.go.jp

Table 2: Dihydroisoxazole-Based Herbicides and Their Properties

| Herbicide/Class | Mode of Action | Target Enzyme | Weeds Controlled |

| N-Isoxazolinylphenyltriazinones | Porphyrin Biosynthesis Inhibition | Protoporphyrinogen IX Oxidase (PPO) | Broad-spectrum, including various broadleaf and monocotyledonous weeds. researchgate.net |

| Pyroxasulfone | Very-Long-Chain Fatty Acid (VLCFA) Synthesis Inhibition | VLCFA Elongase | Annual grasses (e.g., ryegrass) and broadleaf weeds (e.g., pigweed, waterhemp). wikipedia.orgcroplife.com |

Immunomodulatory Effects of Dihydroisoxazole Compounds

The isoxazole heterocyclic scaffold and its derivatives, including dihydroisoxazoles, have been investigated for their ability to modulate the immune system. nih.govbohrium.com These compounds have demonstrated a wide spectrum of activities, including immunosuppressive, anti-inflammatory, and immunostimulatory effects in various experimental models. nih.govnih.gov The versatility of this chemical scaffold allows for the development of agents that can either dampen an overactive immune response, as seen in autoimmune diseases, or enhance an immune response to fight infections or restore function after chemotherapy. mdpi.com

Research has shown that isoxazole derivatives can influence both humoral and cellular immunity. nih.gov For example, certain compounds have been reported to modulate T-cell subsets, affect B-cell levels, and enhance the production of antibodies. mdpi.com Specific isoxazoline (B3343090) derivatives have been found to stimulate the delayed-type hypersensitivity (DTH) response, a measure of T-cell-mediated immunity. nih.govmdpi.com Furthermore, studies on novel indolyl dihydroisoxazole derivatives synthesized for anticancer purposes also acknowledge the potential immunomodulatory bioactivity of the isoxazole core. doi.orgnih.gov The ability of these compounds to influence the production of cytokines—key signaling molecules of the immune system—further underscores their potential as immunomodulators. mdpi.com These findings suggest that the dihydroisoxazole framework is a promising starting point for the design of new drugs to treat a variety of immune-related disorders. nih.govmdpi.com

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations can predict various electronic and structural features that govern the reactivity of this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

For a related compound, 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, DFT calculations with the B3LYP/6–31+G(d,p) basis set were used to compute the HOMO and LUMO energies. researchgate.net Similar calculations for this compound would allow for the prediction of its reactivity.

Table 1: Hypothetical Reactivity Descriptors for this compound based on DFT Calculations

| Descriptor | Value (Arbitrary Units) | Implication |

| HOMO Energy | -8.2 eV | Electron-donating capability |

| LUMO Energy | -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 6.7 eV | Chemical hardness and stability |

| Electronegativity (χ) | 4.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 3.35 | Resistance to change in electron distribution |

| Global Electrophilicity Index (ω) | 3.51 | Electrophilic nature of the molecule |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

DFT calculations can be used to model the energetic profiles of chemical reactions involving this compound. This involves calculating the energies of reactants, transition states, and products to determine the activation energies and reaction enthalpies. Such studies are valuable for understanding reaction mechanisms and predicting the feasibility of different synthetic routes. For instance, in the study of the [3+2] cycloaddition reaction to form 5-substituted 3-nitro-2-isoxazolidines, quantum chemical calculations were employed to establish that thermodynamic factors allow for the formation of stable cycloadducts. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Docking Studies for Biological Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ugm.ac.id This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein target. For example, molecular docking studies on a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones identified their potential to bind to various cancer-related proteins. researchgate.net

Given that some dihydroisoxazole derivatives have shown anti-inflammatory activity by potentially inhibiting pathways like MAPK, molecular docking could be employed to study the interaction of this compound with key proteins in such pathways, for instance, Mitogen-Activated Protein Kinases. nih.govsemanticscholar.org The results of such studies would provide hypotheses about its potential biological targets and mechanism of action.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are used to predict the activity of new compounds based on their structural features.

For a series of compounds containing a 3-chloroazetidin-2-one moiety, 3D-QSAR studies were conducted to correlate their structural features with antibacterial activity. chalcogen.ro Should a series of this compound derivatives be synthesized and tested for a specific biological activity, QSAR modeling could be a valuable tool to identify the key structural determinants of their activity and to guide the design of more potent analogs.

Conclusion

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Diversely Substituted Dihydroisoxazoles

The synthesis of dihydroisoxazoles has been a subject of extensive research, with the 1,3-dipolar cycloaddition reaction being a primary method. mdpi.comresearchgate.net Recent efforts have focused on developing more efficient, regioselective, and stereoselective synthetic routes.

Key Synthetic Approaches:

| Synthetic Strategy | Description |

| 1,3-Dipolar Cycloaddition | A fundamental method involving the reaction of a nitrile oxide with an alkene to form the dihydroisoxazole (B8533529) ring. researchgate.netresearchgate.net Researchers are exploring novel catalysts and reaction conditions to improve yields and selectivity. mdpi.com |

| p-TsOH-Participated Cycloaddition | A novel approach utilizing p-toluenesulfonic acid (p-TsOH) to catalyze the 1,3-dipolar cycloaddition of α-nitroketones with alkenes or alkynes, offering a cost-effective and simple synthetic route. mdpi.com |

| One-Pot Three-Component Process | Environmentally friendly methods are being developed for the regioselective synthesis of 3,5-disubstituted-4,5-dihydroisoxazoles from aldehydes and alkenes in deep eutectic solvents. core.ac.uk |

| Palladium-Catalyzed Reactions | Palladium catalysis is being used for the synthesis of highly substituted isoxazoles, which can be extended to dihydroisoxazole synthesis. nih.govbeilstein-journals.org |

Future work in this area will likely focus on the development of enantioselective methods to produce chiral dihydroisoxazoles, which are often required for specific biological activities. The use of flow chemistry and automated synthesis platforms could also accelerate the discovery of novel dihydroisoxazole derivatives with diverse substitution patterns.

Exploration of New Biological Targets and Therapeutic Applications

Dihydroisoxazole derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery. rsc.org

Reported Biological Activities of Dihydroisoxazole Derivatives:

| Biological Activity | Description |

| Anti-inflammatory | Certain 4,5-dihydroisoxazoles have been shown to decrease the release of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov |

| Anticancer | Indole-based 4,5-dihydroisoxazole derivatives have shown high selectivity toward leukemia cells with minimal toxicity to noncancerous cells. nih.gov |

| Antibacterial | Novel 4,5-dihydroisoxazole-containing benzamide (B126) derivatives have been identified as potent inhibitors of the FtsZ protein, a key target in bacterial cell division, showing activity against multidrug-resistant Staphylococcus aureus. nih.gov |

| Antimicrobial | 5-Trichloromethyl-4,5-dihydroisoxazole derivatives exhibit broad-spectrum activity against bacteria and fungi. |

The exploration of new biological targets for dihydroisoxazoles is an active area of research. This includes targeting enzymes, receptors, and signaling pathways implicated in various diseases. The ability to readily synthesize diverse libraries of these compounds will facilitate high-throughput screening efforts to identify new therapeutic leads.

Advancements in Agrochemical Design based on the 4,5-Dihydroisoxazole Moiety

The 4,5-dihydroisoxazole moiety is a key component in several commercial agrochemicals, particularly herbicides and insecticides.

Examples of Dihydroisoxazole-Based Agrochemicals:

| Agrochemical | Mode of Action |

| Topramezone | A selective post-emergence herbicide. nuph.edu.ua |

| Fluralaner | An insecticide and acaricide. nuph.edu.ua |

| Pyroxasulfone (B108660) | A pre-emergence herbicide for the control of annual grasses and broadleaf weeds. |

Future advancements in this field will likely involve the design of new dihydroisoxazole-based agrochemicals with improved efficacy, selectivity, and environmental profiles. Structure-activity relationship (SAR) studies will continue to be crucial in optimizing the herbicidal and insecticidal properties of these compounds. The introduction of fluorine-containing substituents is a current trend in the design of new agrochemicals to enhance their biological activity and stability. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Dihydroisoxazole Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. mdpi.comijirt.org These technologies can be applied to dihydroisoxazole research in several ways:

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of novel dihydroisoxazole derivatives. nih.gov This can help prioritize the synthesis of the most promising compounds.

De Novo Drug Design: Generative AI models can design novel dihydroisoxazole structures with desired properties. crimsonpublishers.com

Synthesis Planning: AI tools can assist in designing efficient synthetic routes to complex dihydroisoxazole targets.

Data Analysis: ML can be used to analyze large datasets from high-throughput screening to identify structure-activity relationships.

The integration of AI and ML is expected to accelerate the pace of research and development in the field of dihydroisoxazoles, leading to the faster discovery of new drugs and agrochemicals. ijsrst.com

Sustainable and Green Chemistry Approaches in Dihydroisoxazole Synthesis

There is a growing emphasis on developing sustainable and environmentally friendly chemical processes. jddhs.commdpi.com Green chemistry principles are being increasingly applied to the synthesis of dihydroisoxazoles.

Green Chemistry Strategies in Dihydroisoxazole Synthesis:

| Green Chemistry Approach | Description |

| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally benign alternatives like water or deep eutectic solvents. core.ac.ukmdpi.com |

| Catalysis | Employing catalysts to improve reaction efficiency and reduce waste. nih.gov This includes biocatalysis and the use of heterogeneous catalysts. jddhs.com |

| Energy Efficiency | Utilizing energy-efficient techniques such as microwave-assisted synthesis to reduce reaction times and energy consumption. jddhs.comijpsjournal.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.gov |

| Solvent-Free Reactions | Conducting reactions without a solvent to reduce waste and simplify purification. ijpsjournal.com |

Future research will continue to focus on developing greener and more sustainable methods for the synthesis of dihydroisoxazoles, aligning with the broader goals of environmental responsibility in the chemical industry. researchgate.net

Q & A

Basic: What are optimized synthetic routes for 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole, and how can yield be improved?

Methodological Answer:

Synthesis often involves cyclization or substitution reactions. For example, refluxing intermediates like hydrazides in polar aprotic solvents (e.g., DMSO) under controlled conditions (18 hours at 100–120°C) can yield the isoxazole core. Post-reaction purification via recrystallization (water-ethanol mixtures) improves purity . Alternative routes include [3+2] cycloadditions between nitrile oxides and nitroalkenes, monitored by HPLC to track reaction completion . Yield optimization requires adjusting stoichiometry, solvent choice (e.g., absolute ethanol for Schiff base formation), and acid catalysts (e.g., glacial acetic acid) .

Advanced: How can regiochemistry in [3+2] cycloaddition reactions involving this compound precursors be experimentally validated?

Methodological Answer:

Regiochemical outcomes are confirmed via X-ray crystallography and NMR. For instance, X-ray analysis of nitromethyl-substituted derivatives unambiguously assigns substitution patterns by comparing dihedral angles and hydrogen bonding networks . DFT calculations (e.g., M06-2X/6-31G(d) with PCM solvation) model transition states to predict regioselectivity, validated against experimental H and C NMR shifts .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- NMR : H NMR identifies protons on the dihydroisoxazole ring (δ 1.3–1.5 ppm for methyl groups; δ 4.5–5.0 ppm for CH in the 4,5-dihydro ring). C NMR confirms carbonyl and quaternary carbons .

- IR : Stretching frequencies for C=N (1600–1650 cm) and C-Cl (550–750 cm^{-1) are diagnostic .

- LC-MS : High-resolution mass spectrometry (IT-TOF) verifies molecular ions and fragmentation patterns .

Advanced: How do crystallographic parameters inform the structural stability of this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction reveals packing efficiency and intermolecular interactions. For example:

- Monoclinic systems (space group P2/n) with unit cell dimensions (e.g., a = 16.034 Å, b = 5.4319 Å, c = 19.069 Å, β = 106.71°) indicate dense packing .

- Weak C–H⋯O/N hydrogen bonds (2.5–3.0 Å) and van der Waals contacts stabilize the lattice, as seen in halogenated analogs .

Basic: What biological activity assays are suitable for screening this compound derivatives?

Methodological Answer:

- Enzyme Inhibition : Assay VLCFA (very-long-chain fatty acid) biosynthesis inhibition using Arabidopsis microsomes, measuring IC values .

- Metabolite Profiling : LC-MS/MS identifies metabolites like sulfonylthioethyl derivatives in soil or hepatic microsomes .

Advanced: What are the degradation pathways of this compound under environmental or metabolic conditions?

Methodological Answer:

- Photodegradation : Use HPLC-UV to monitor cleavage of the isoxazole ring under UV light (254 nm) in aqueous solutions.

- Metabolic Degradation : Incubate with cytochrome P450 enzymes (e.g., CYP3A4), followed by LC-HRMS to detect oxidative metabolites (e.g., hydroxylation at C4) .

Basic: How can impurities in this compound synthesis be quantified?

Methodological Answer:

- HPLC-DAD : Use a C18 column (ACN/water gradient) with UV detection at 220 nm. Calibrate against known impurities (e.g., unreacted nitroalkenes) .

- GC-MS : Analyze volatile byproducts (e.g., chlorinated intermediates) with electron ionization .

Advanced: How do computational methods elucidate reaction mechanisms for isoxazole functionalization?

Methodological Answer:

- DFT Studies : Calculate activation energies for key steps (e.g., cycloaddition transition states) using Gaussian09 at the M06-2X/6-31G(d) level. Solvent effects are modeled with SMD .

- NBO Analysis : Evaluate charge distribution in intermediates to predict nucleophilic/electrophilic sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.